molecular formula C18H18ClN3O3S3 B2925097 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide CAS No. 1097638-99-7

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2925097
CAS No.: 1097638-99-7
M. Wt: 455.99
InChI Key: WAVHASOXCPEFHX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfonamide derivative featuring a pyrrolidine-2-carboxamide core linked to two distinct thiophene-based moieties.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S3/c19-15-7-8-16(27-15)28(24,25)22-9-3-5-13(22)17(23)21-18-12(10-20)11-4-1-2-6-14(11)26-18/h7-8,13H,1-6,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVHASOXCPEFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a chlorothiophene ring, a sulfonyl group, and a cyano-substituted benzothiophene moiety. These structural characteristics suggest diverse biological applications, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been identified as a TRPV4 antagonist , which indicates its potential role in modulating calcium ion channels involved in pain perception and inflammation . Additionally, the presence of the sulfonamide group enhances its ability to inhibit specific enzymes and receptors, further broadening its therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of gene expression related to cell survival .

Antimicrobial Activity

The compound's thiophene moiety is known for its antimicrobial properties. Studies have shown that derivatives of thiophene exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi. The specific compound may demonstrate similar effects due to its structural components.

Anti-inflammatory Effects

As a TRPV4 antagonist, this compound may also possess anti-inflammatory properties. TRPV4 is implicated in various inflammatory diseases, and antagonists can potentially reduce inflammation by inhibiting calcium influx into cells .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
TRPV4 AntagonismDemonstrated effective inhibition of TRPV4-mediated calcium influx in vitro.
AnticancerInduced apoptosis in leukemia cell lines with GI₅₀ values ranging from 2.12 to 4.58 μM.
AntimicrobialShowed significant activity against E. coli and Staphylococcus aureus with MIC values comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

This analog (CAS 1101879-05-3) shares the same pyrrolidine-2-carboxamide backbone and 5-chlorothiophen-2-yl sulfonyl group but differs in the tetrahydrobenzo[b]thiophen-2-yl substituent. Critical distinctions include:

  • Substituent at Position 3: The target compound has a cyano group (-CN), whereas the analog features a carbamoyl group (-CONH₂).
  • Substituent at Position 6 : The analog includes a methyl group (-CH₃) absent in the target compound.
  • Molecular Weight: The analog has a molecular weight of 488.0 g/mol (C₁₉H₂₂ClN₃O₄S₃) , while the target compound’s molecular weight would be slightly lower due to the lighter cyano group replacing the carbamoyl group.
Table 1: Structural and Molecular Comparison
Property Target Compound Analog (CAS 1101879-05-3)
Core Structure Pyrrolidine-2-carboxamide with sulfonyl linkage Identical core structure
Tetrahydrobenzo[b]thiophen-2-yl Substituents 3-cyano, no methyl group 3-carbamoyl, 6-methyl
Molecular Formula Likely C₁₈H₁₉ClN₂O₃S₃ (inferred) C₁₉H₂₂ClN₃O₄S₃
Molecular Weight ~470–475 g/mol (estimated) 488.0 g/mol
Functional Group Impact Cyano group enhances electrophilicity; potential metabolic stability Carbamoyl group may improve solubility or hydrogen bonding

Implications of Structural Differences

Solubility and Bioavailability: The absence of a methyl group and presence of a polar cyano group could alter lipophilicity, affecting membrane permeability and pharmacokinetics.

Synthetic Accessibility: The carbamoyl group in the analog requires additional synthetic steps (e.g., hydrolysis of nitriles or coupling reactions), whereas the cyano group simplifies synthesis but may limit derivatization.

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